molecular formula C16H12N2O4S B2424142 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide CAS No. 868677-91-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide

Cat. No.: B2424142
CAS No.: 868677-91-2
M. Wt: 328.34
InChI Key: AJIBKMAUVUJEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm^3, a molar refractivity of 86.2±0.3 cm^3, and a polar surface area of 89 Å^2 . It also has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives related to the structural framework of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide exhibit potential anticancer activities. These compounds have been evaluated in vitro against various human tumor cell lines derived from neoplastic diseases. Specifically, derivatives bearing different heterocyclic rings synthesized using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group were found to possess considerable anticancer activity against some cancer cell lines, highlighting the potential for therapeutic application in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Properties

Some studies have focused on the anticonvulsant properties of compounds structurally related to this compound. A notable example is the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, which were designed and synthesized to meet the structural requirements of pharmacophores for anticonvulsant activities. These compounds were tested using the maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model in mice, showing significant anticonvulsant activity and highlighting their potential as anticonvulsant agents (Nath et al., 2021).

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal effects of compounds related to this compound have been explored, with some novel benzothiazole-substituted β-lactam hybrids exhibiting moderate activities against a large panel of Gram-positive and Gram-negative bacterial strains. These findings suggest potential applications in treating bacterial infections, further emphasizing the versatility of this chemical structure in medicinal chemistry (Alborz et al., 2018).

Antioxidant Properties

The antioxidant capacity of derivatives related to this compound has been assessed, with some compounds showing significant radical scavenging activity. This indicates their potential utility in developing treatments aimed at mitigating oxidative stress, a key factor in various chronic diseases (Ahmad et al., 2012).

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-15(8-20-10-4-2-1-3-5-10)18-16-17-11-6-12-13(22-9-21-12)7-14(11)23-16/h1-7H,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIBKMAUVUJEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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